2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine
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Overview
Description
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine is an organic compound that features a thiophene ring, which is a five-membered ring containing one sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine can be achieved through several methods. One common approach involves the condensation reaction of thiophene derivatives with appropriate amines. For instance, the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, can be used to synthesize aminothiophene derivatives .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to dihydrothiophene derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation using palladium on carbon is a common method.
Substitution: Reagents like bromine or chlorinating agents can be used for halogenation reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiophene derivatives, and halogenated thiophenes.
Scientific Research Applications
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the development of biologically active compounds.
Industry: It is utilized in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
1-[1-(2,5-Dimethylthiophen-3-yl)ethyl]-1-hydroxyurea: An anti-inflammatory agent.
1-(2,5-Dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one: A serotonin antagonist used in the treatment of Alzheimer’s disease.
Uniqueness
2,2-Dimethyl-3-(thiophen-3-yl)propan-1-amine is unique due to its specific structural features, such as the presence of a thiophene ring and a dimethyl group, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C9H15NS |
---|---|
Molecular Weight |
169.29 g/mol |
IUPAC Name |
2,2-dimethyl-3-thiophen-3-ylpropan-1-amine |
InChI |
InChI=1S/C9H15NS/c1-9(2,7-10)5-8-3-4-11-6-8/h3-4,6H,5,7,10H2,1-2H3 |
InChI Key |
XRLLEBXMJOSJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC1=CSC=C1)CN |
Origin of Product |
United States |
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